

# ARGX-110 (Cusatuzumab): A Technical Guide to a CD70-Targeting Antibody

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## Compound of Interest

Compound Name: Antitumor agent-110

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## Introduction

ARGX-110, also known as cusatuzumab, is a humanized, glyco-engineered IgG1 monoclonal antibody that exhibits high affinity for CD70, a protein expressed on various cancer cells.<sup>[1][2]</sup> This technical guide provides an in-depth overview of ARGX-110, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

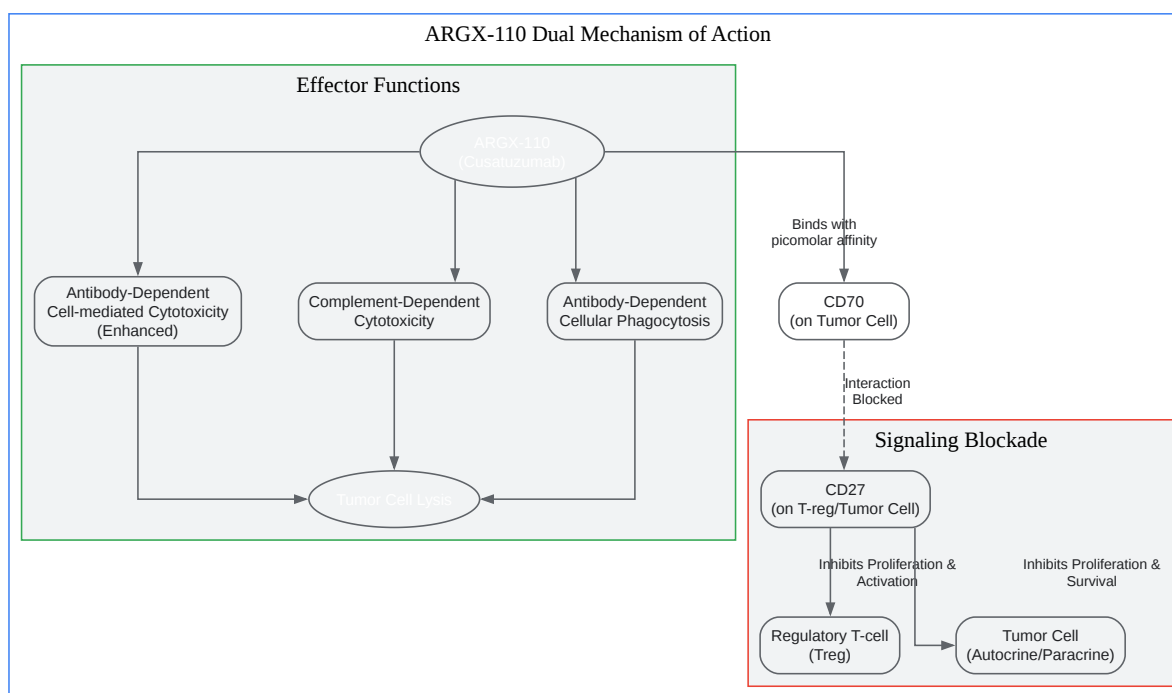
## Core Mechanism of Action

ARGX-110 exerts its anti-tumor effects through a dual mechanism of action: blockade of the CD70-CD27 signaling pathway and engagement of the immune system to eliminate CD70-expressing tumor cells.<sup>[1][3]</sup>

- **CD70-CD27 Signaling Blockade:** CD70, the ligand for the CD27 receptor, is a member of the tumor necrosis factor (TNF) family.<sup>[1]</sup> The interaction between CD70 on tumor cells and CD27 on immune cells, particularly regulatory T cells (Tregs), can lead to an immunosuppressive tumor microenvironment. By binding to CD70 with picomolar affinity, ARGX-110 competitively inhibits the CD70-CD27 interaction. This blockade prevents the activation and proliferation of Tregs, thereby helping to restore anti-tumor immunity. In some hematological malignancies, the CD70-CD27 interaction also promotes tumor cell

proliferation and survival through autocrine or paracrine signaling, which is also inhibited by ARGX-110.

- **Effector Function Engagement:** ARGX-110 has been engineered using POTELLIGENT® technology, which involves defucosylation of the Fc region. This modification significantly enhances its ability to mediate antibody-dependent cell-mediated cytotoxicity (ADCC). In addition to enhanced ADCC, ARGX-110 also induces complement-dependent cytotoxicity (CDC) and antibody-dependent cellular phagocytosis (ADCP), leading to the direct lysis of CD70-positive tumor cells.



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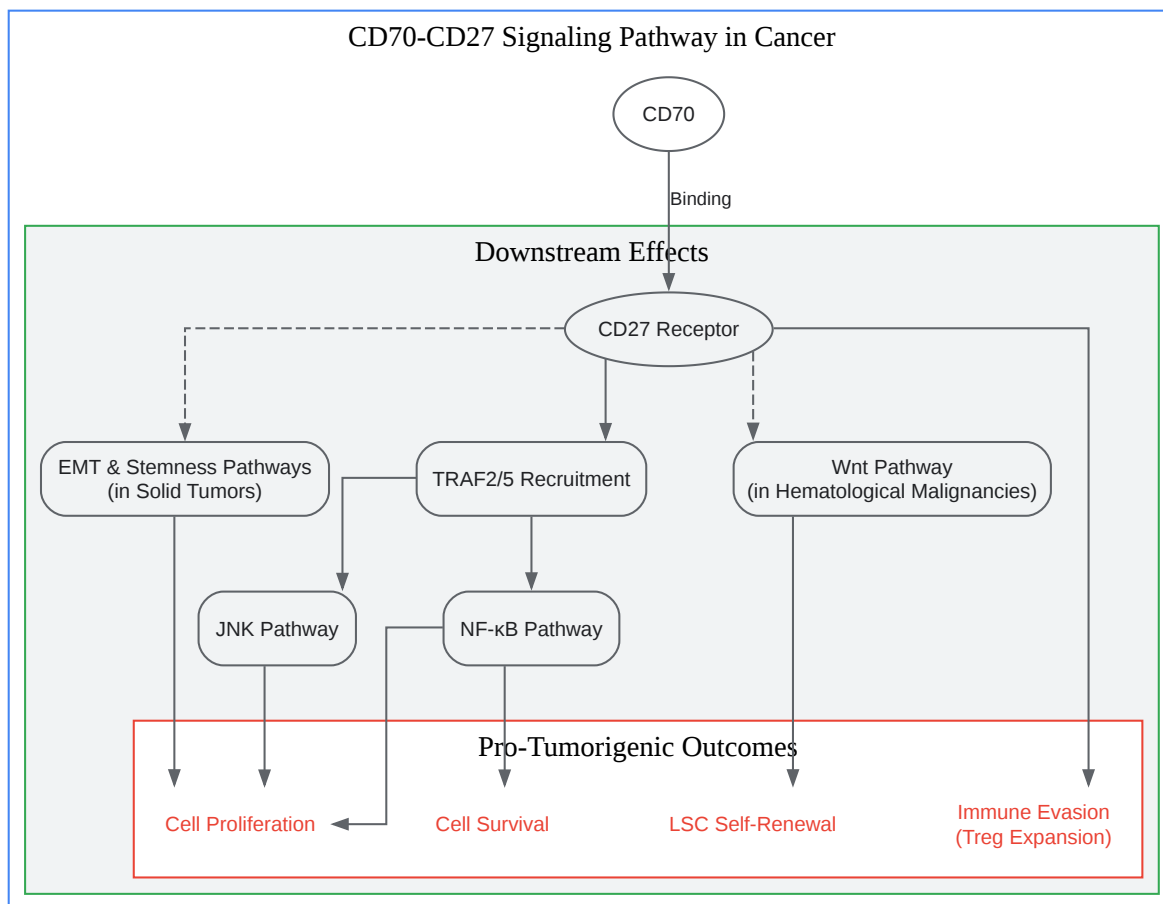
**Diagram 1:** ARGX-110 Dual Mechanism of Action.

## CD70-CD27 Signaling Pathway in Cancer

The CD70-CD27 signaling axis plays a multifaceted role in cancer biology. In normal physiology, this interaction is crucial for T and B cell activation, differentiation, and survival. However, in the context of cancer, aberrant and constitutive expression of CD70 on tumor cells can drive several pro-tumorigenic processes.

Upon binding of CD70 to CD27, TNF receptor-associated factors (TRAFs) are recruited to the cytoplasmic domain of CD27, leading to the activation of downstream signaling cascades, primarily the NF- $\kappa$ B and JNK pathways. These pathways promote cell survival and proliferation. In hematological malignancies like acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), CD70-CD27 signaling has been shown to activate the Wnt pathway, which is critical for the self-renewal of leukemic stem cells (LSCs). In solid tumors, this axis is associated with the promotion of cancer stem cell characteristics and epithelial-mesenchymal transition (EMT) through the upregulation of genes such as SOX2, CD44, and Snail.

Furthermore, the CD70-CD27 interaction within the tumor microenvironment contributes to immune evasion by promoting the expansion and suppressive function of regulatory T cells (Tregs).



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**Diagram 2:** CD70-CD27 Signaling in Cancer.

## Preclinical Data

### In Vitro Efficacy

ARGX-110 has demonstrated potent anti-tumor activity in a variety of in vitro assays.

Assay Type	Key Findings	Reference(s)
Binding Affinity	Binds to human CD70 with picomolar affinity.	,
ADCC	The defucosylated ARGX-110 shows enhanced ADCC activity compared to its fucosylated version.	,
CDC	Demonstrates strong complement-dependent cytotoxicity.	,
ADCP	Exhibits potent antibody-dependent cellular phagocytosis.	,
Treg Proliferation	Inhibits the proliferation of regulatory T cells induced by CD70-positive tumor cells.	,
LSC Elimination	In combination with hypomethylating agents, ARGX-110 effectively eliminates AML leukemic stem cells.	,

## In Vivo Efficacy and Pharmacokinetics

The in vivo anti-tumor activity and pharmacokinetic profile of ARGX-110 have been evaluated in animal models.

Model / Species	Key Findings	Reference(s)
Raji Xenograft Model	Administration of the fucosylated version of ARGX-110 resulted in prolonged survival at doses of 0.1 mg/kg and above.	
Cynomolgus Monkeys	The calculated pharmacokinetic half-life of ARGX-110 is approximately 12 days.	

## Clinical Data

### Phase I/II Trial in Acute Myeloid Leukemia (AML)

A multicenter, open-label, Phase I/II trial (NCT03030612) evaluated the safety and efficacy of cusatuzumab in combination with azacitidine in newly diagnosed AML patients ineligible for intensive chemotherapy.

#### Phase I Dose Escalation:

- Design: 3+3 dose-escalation design with cusatuzumab doses of 1, 3, 10, and 20 mg/kg.
- Results: No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached. The recommended Phase II dose (RP2D) was determined to be 10 mg/kg.

#### Combined Phase I and II Efficacy (at RP2D):

- Patient Population: 29 patients treated at the RP2D.
- Objective Response Rate: 37.9% (11 out of 29 patients) achieved an objective response (complete remission or complete remission with incomplete hematologic recovery).

#### Overall Efficacy (All Dose Levels):

- Patient Population: 38 patients.

- Overall Response Rate: 50% (19 out of 38 patients) achieved an objective response.
- Complete Remission (CR): 14 out of 38 patients achieved CR.
- Median Time to First Response: 3.2 months.
- Median Duration of First Response: 4.5 months.
- Median Overall Survival: 11.5 months.

Safety Profile: The combination of cusatuzumab and azacitidine was generally well-tolerated.

- Most Common Treatment-Emergent Adverse Events: Infections (84.2%) and hematologic toxicities (78.9%).
- Infusion-Related Reactions: Reported in 18.4% of patients, with two being Grade 3 events.

CULMINATE Trial (Phase II): A subsequent Phase II trial (CULMINATE) compared 10 mg/kg and 20 mg/kg doses of cusatuzumab with azacitidine.

- Complete Remission Rates: 12% in the 10 mg/kg group and 27% in the 20 mg/kg group.
- Recommended Dose: Based on these findings, the recommended dose of cusatuzumab in combination with azacitidine is 20 mg/kg.

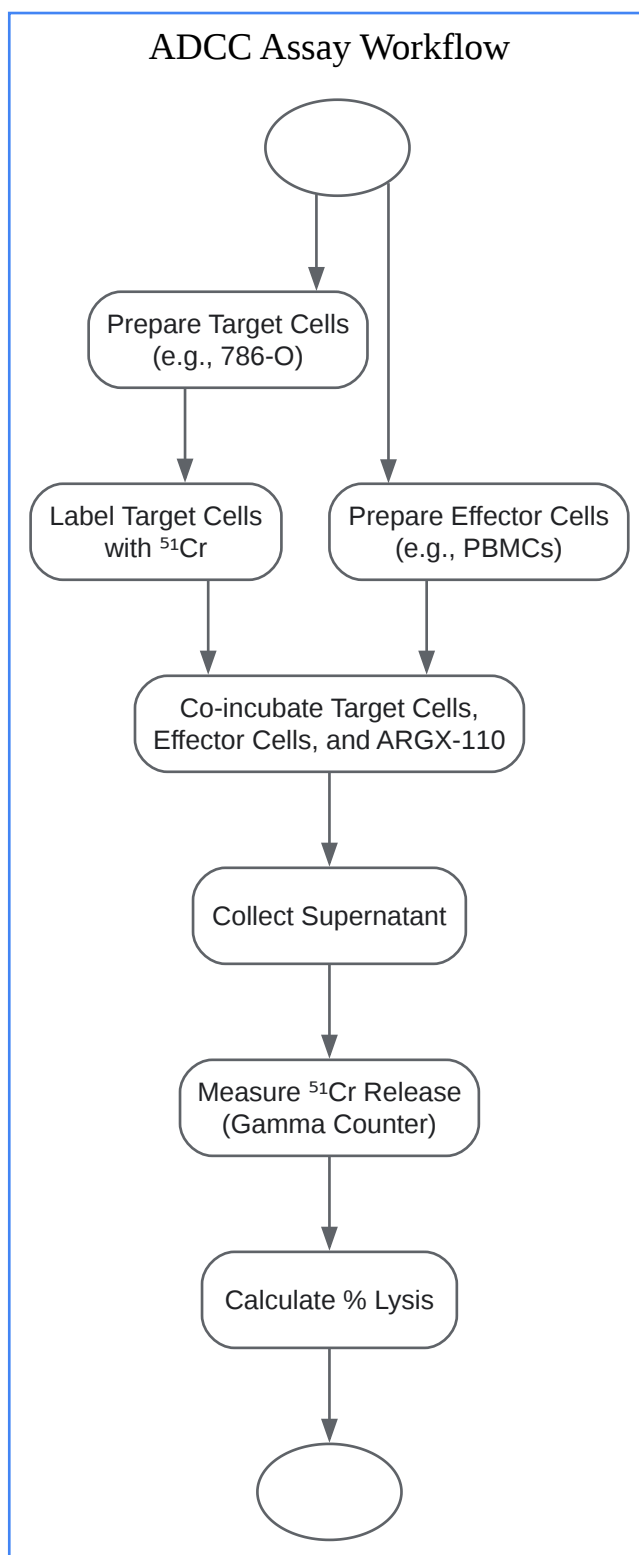
Clinical Trial Endpoint	Result	Reference(s)
Phase I MTD	Not reached	
Phase II Recommended Dose	10 mg/kg (initial), 20 mg/kg (CULMINATE)	,
Objective Response Rate (at 10 mg/kg)	37.9%	
Overall Response Rate (all doses)	50%	,
Complete Remission (all doses)	36.8% (14/38)	
Median Duration of Response	4.5 months	,
Median Overall Survival	11.5 months	,
Common Adverse Events	Infections (84.2%), Hematologic toxicities (78.9%)	,

## Experimental Protocols

### Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol is based on the principles of a chromium-51 ( $^{51}\text{Cr}$ ) release assay.





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**Diagram 3:** ADCC Assay Workflow.

- Target Cell Preparation:
  - Culture CD70-positive target cells (e.g., 786-O renal cell carcinoma cells) under standard conditions.
  - Harvest cells and wash with assay medium.
  - Resuspend cells at a concentration of  $1 \times 10^6$  cells/mL.
- Chromium-51 Labeling:
  - Add 100  $\mu$ Ci of  $^{51}\text{Cr}$ -sodium chromate to the target cell suspension.
  - Incubate for 1-2 hours at  $37^\circ\text{C}$ , with occasional mixing.
  - Wash the labeled target cells three times with assay medium to remove unincorporated  $^{51}\text{Cr}$ .
  - Resuspend the labeled target cells at  $1 \times 10^5$  cells/mL.
- Effector Cell Preparation:
  - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
  - Wash the PBMCs and resuspend in assay medium at a concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1).
- Assay Setup:
  - In a 96-well U-bottom plate, add 50  $\mu$ L of labeled target cells (5,000 cells/well).
  - Add 50  $\mu$ L of ARGX-110 or control antibody at various concentrations.
  - Add 100  $\mu$ L of effector cells.
  - For spontaneous release control, add 100  $\mu$ L of medium instead of effector cells.
  - For maximum release control, add 100  $\mu$ L of 2% Triton X-100 to lyse the target cells.

- Incubation and Measurement:
  - Centrifuge the plate at 200 x g for 3 minutes.
  - Incubate for 4 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - Centrifuge the plate at 500 x g for 5 minutes.
  - Carefully collect 100 µL of supernatant from each well.
  - Measure the radioactivity in the supernatant using a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =  $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

## Complement-Dependent Cytotoxicity (CDC) Assay

- Cell Preparation:
  - Culture CD70-positive target cells (e.g., U266 multiple myeloma cells) and resuspend at  $1 \times 10^6$  cells/mL in assay buffer.
- Assay Setup:
  - In a 96-well plate, add 50 µL of target cells (50,000 cells/well).
  - Add 25 µL of serially diluted ARGX-110 or control antibody.
  - Add 25 µL of human serum (as a source of complement) to each well. For the no-complement control, add heat-inactivated serum.
- Incubation and Analysis:
  - Incubate the plate for 2-4 hours at 37°C.
  - Add a viability dye (e.g., propidium iodide) to each well.

- Analyze the percentage of dead cells by flow cytometry.

## Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

- Target Cell Labeling:
  - Label CD70-positive target cells (e.g., 786-O) with a fluorescent dye (e.g., CFSE).
  - Wash the cells to remove excess dye.
- Effector Cell Preparation:
  - Differentiate human monocytes into macrophages.
- Assay Setup:
  - Co-culture the labeled target cells with the macrophages at a suitable ratio.
  - Add serially diluted ARGX-110 or control antibody.
- Incubation and Analysis:
  - Incubate for 4-24 hours to allow for phagocytosis.
  - Stain the macrophages with a fluorescently labeled antibody (e.g., anti-CD11b).
  - Analyze the percentage of macrophages that have engulfed the target cells (double-positive cells) by flow cytometry.

## Treg Proliferation Assay

- Cell Isolation:
  - Isolate PBMCs from healthy donors.
- Assay Setup:

- In a 96-well plate, co-culture PBMCs with a CD70-positive tumor cell line (e.g., SUDHL6, Raji, or U266) in the presence of soluble anti-CD3 antibody.
- Add ARGX-110 or a control antibody.
- Incubation and Analysis:
  - Incubate for 2 days.
  - Stain the cells with antibodies against CD4, CD25, and FoxP3.
  - Analyze the percentage of Tregs (CD4+CD25+FoxP3+) by flow cytometry.

## Raji Xenograft Model

- Animal Model:
  - Use immunodeficient mice (e.g., SCID or NSG).
- Tumor Inoculation:
  - Subcutaneously or intravenously inject Raji lymphoma cells into the mice.
- Treatment:
  - Once tumors are established, administer ARGX-110 (or its fucosylated version for mouse models) or a vehicle control intravenously at specified doses and schedules (e.g., 0.1 mg/kg).
- Monitoring:
  - Monitor tumor growth by caliper measurements (for subcutaneous tumors) or by monitoring for signs of disease progression.
  - Record survival data.

## Pharmacokinetic Study in Cynomolgus Monkeys

- Animal Model:

- Use healthy, naive cynomolgus monkeys.
- Drug Administration:
  - Administer a single intravenous dose of ARGX-110.
- Sample Collection:
  - Collect blood samples at various time points post-administration.
- Analysis:
  - Measure the concentration of ARGX-110 in the serum using an ELISA-based method.
  - Perform pharmacokinetic analysis to determine parameters such as half-life, clearance, and volume of distribution.

## Immunohistochemistry (IHC) for CD70 Detection

- Tissue Preparation:
  - Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
- Deparaffinization and Rehydration:
  - Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol washes.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval using a citrate buffer.
- Staining:
  - Block endogenous peroxidase activity.
  - Incubate with a primary antibody against CD70.
  - Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

- Add a chromogenic substrate (e.g., DAB) to visualize the staining.
- Counterstain with hematoxylin.
- Analysis:
  - Examine the slides under a microscope to assess the percentage and intensity of CD70 staining on tumor cells.

## Conclusion

ARGX-110 (cusatuzumab) is a promising anti-CD70 monoclonal antibody with a well-defined dual mechanism of action. Preclinical studies have demonstrated its potent in vitro and in vivo anti-tumor activity. Clinical trials in AML have shown encouraging efficacy and a manageable safety profile, particularly in combination with azacitidine. Further investigation into the full clinical potential of ARGX-110 in various CD70-expressing malignancies is warranted. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and antibody drug development.

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